(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate

Overview

Description

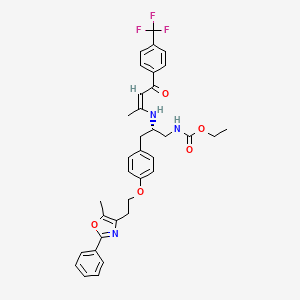

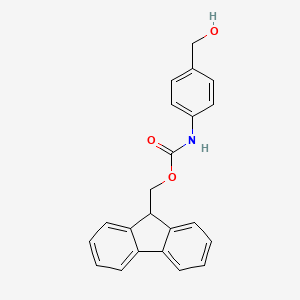

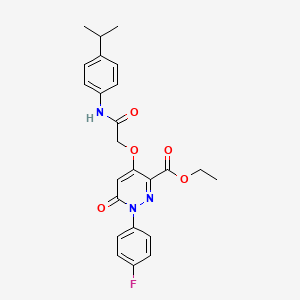

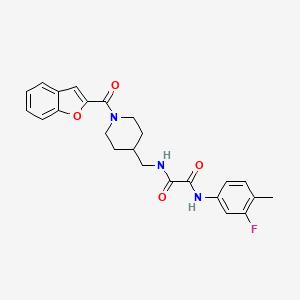

“(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate” is a chemical compound with the molecular formula C22H19NO3 . It is also known as Fmoc-p-aminobenzyl alcohol . The exact mass of the compound is 345.13600 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorenyl group, a carbamate group, and a hydroxymethylphenyl group . The fluorenyl group is a polycyclic aromatic hydrocarbon, the carbamate group consists of a carbonyl (C=O), an amine (NH2), and an ether (R-O-R’), and the hydroxymethylphenyl group is a phenyl group with a hydroxymethyl substituent.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :

Unfortunately, the information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Optoelectronic Device Applications

Compounds related to "(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate" have been synthesized and investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). For instance, derivatives of fluorene and carbazole have been designed and synthesized, showing promising properties as hole transport materials and main materials for OLEDs due to their blue fluorescence and suitable energy levels (Gao Xi-cun, 2010). Another study explored the synthesis of full hydrocarbons for OLEDs, highlighting the potential of such compounds in achieving high-performance devices through solution processing (Shanghui Ye et al., 2010).

Molecular Structure and Synthesis

Research into the molecular structure and synthesis of fluorene and carbazole derivatives provides insights into their chemical properties and potential applications. For example, the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine was analyzed, revealing details about its molecular configuration and hydrogen bonding patterns (Kazuhiko Yamada et al., 2008). Additionally, novel synthetic routes have been developed for creating derivatives with potential utility in various chemical synthesis applications (D. Habibi et al., 2013).

Sensing and Detection

Fluorene derivatives have been utilized in the development of sensors for detecting specific chemicals or ions. A simple fluorene oligomer was synthesized and used as a colorimetric and fluorometric probe for iodide, demonstrating high sensitivity and selectivity (Yang Zhao et al., 2012). Another study synthesized compounds for the selective sensing of picric acid, Fe3+, and L-arginine, showcasing the utility of these materials in environmental monitoring and biological applications (Yingying Han et al., 2020).

Material Science and Chemical Transformations

Research on carbazole and fluorene derivatives extends to their application in material science, including the synthesis of conjugated polymers for fluorescent chemosensing. This highlights their potential in environmental protection and biosensing (J. Qian et al., 2019). Additionally, studies on the synthesis and transformations of specific carbamate compounds contribute to the broader understanding of their chemical properties and applications in organic synthesis (A. V. Velikorodov et al., 2017).

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[4-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-13-15-9-11-16(12-10-15)23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCNVVZGRKIDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)

![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)